Streptobiosamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

126-05-6 |

|---|---|

Molecular Formula |

C13H23NO9 |

Molecular Weight |

337.32 g/mol |

IUPAC Name |

(2R,3R)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-2-hydroxy-2-[(1S)-1-hydroxyethyl]butanedial |

InChI |

InChI=1S/C13H23NO9/c1-6(18)13(21,5-17)8(4-16)23-12-9(14-2)11(20)10(19)7(3-15)22-12/h4-12,14-15,18-21H,3H2,1-2H3/t6-,7-,8-,9-,10-,11-,12-,13+/m0/s1 |

InChI Key |

UNTJYOFZBHSHIU-HXYRURAXSA-N |

SMILES |

CC(C(C=O)(C(C=O)OC1C(C(C(C(O1)CO)O)O)NC)O)O |

Isomeric SMILES |

C[C@@H]([C@](C=O)([C@H](C=O)O[C@H]1[C@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)NC)O)O |

Canonical SMILES |

CC(C(C=O)(C(C=O)OC1C(C(C(C(O1)CO)O)O)NC)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Streptobiosamine; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Streptobiosamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptobiosamine is a critical disaccharide component of the aminoglycoside antibiotic, streptomycin. A comprehensive understanding of its chemical structure and properties is paramount for researchers in the fields of antibiotic development, carbohydrate chemistry, and microbial biosynthesis. This technical guide provides a detailed overview of the chemical structure of this compound, including its physicochemical properties, spectroscopic data, and relevant experimental protocols. Furthermore, this guide presents visualizations of its chemical structure and its position within the biosynthetic pathway of streptomycin to aid in research and development efforts.

Chemical Structure and Nomenclature

This compound is an amino disaccharide with the systematic IUPAC name (2R,3R)-3-(((2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)tetrahydro-2H-pyran-2-yl)oxy)-2-hydroxy-2-((S)-1-hydroxyethyl)succinaldehyde[1][2]. It is composed of two monosaccharide units: N-methyl-L-glucosamine and L-streptose, linked by an α-(1→2) glycosidic bond[3][4]. The unique branched-chain sugar, streptose, is a defining feature of this disaccharide.

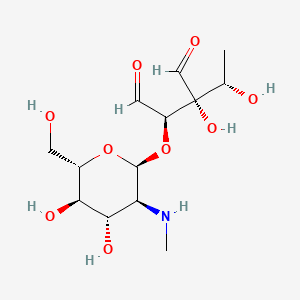

The chemical structure of this compound is visualized in the following diagram:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that while some data is readily available from computational models, experimental data for properties such as melting point remains elusive in the current literature.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₃NO₉ | [1][2] |

| Molecular Weight | 337.32 g/mol | [1] |

| Exact Mass | 337.1373 Da | [1][2] |

| CAS Number | 126-05-6 | [1][5] |

| Topological Polar Surface Area | 166 Ų | [1] |

| Solubility | Soluble in DMSO | [2] |

| Appearance | Amorphous solid (as hydrochloride salt) | [6] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are expected to be complex due to the presence of numerous chiral centers and overlapping signals. Analysis would typically involve 2D NMR techniques (e.g., COSY, HSQC, HMBC) for complete assignment. The anomeric proton of the N-methyl-L-glucosamine unit is expected to appear in the downfield region, characteristic of glycosidic linkages. The methyl group of the N-methylamino function and the methyl group of the streptose moiety would give rise to distinct singlet and doublet signals, respectively, in the upfield region of the ¹H NMR spectrum.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound. The fragmentation pattern in tandem mass spectrometry (MS/MS) would be expected to show characteristic losses of water, formaldehyde from the hydroxymethyl group, and cleavage of the glycosidic bond, yielding fragment ions corresponding to the individual N-methyl-L-glucosamine and streptose units.

Experimental Protocols

Isolation of this compound via Acid Hydrolysis of Streptomycin

This compound is typically obtained by the controlled acid hydrolysis of streptomycin. The following protocol is based on established methods described in the literature[3][6].

Materials:

-

Streptomycin hydrochloride

-

Absolute methanol

-

Anhydrous hydrogen chloride

-

Toluene

-

Methanol-ether mixture (e.g., 2:1 and 60:40 v/v)

-

Acid-washed alumina

-

3 N aqueous hydrochloric acid

Procedure:

-

Dissolve streptomycin hydrochloride in absolute methanol containing approximately 1% anhydrous hydrogen chloride.

-

Allow the solution to stand at room temperature for 18-20 hours.

-

Remove the solvent in vacuo and co-evaporate the residue with toluene to remove residual acid.

-

Dissolve the resulting powder in a 2:1 methanol-ether mixture.

-

Apply the solution to a chromatographic column packed with acid-washed alumina.

-

Elute the column with a 60:40 methanol-ether mixture to collect the fraction containing methyl streptobiosaminide dimethyl acetal hydrochloride.

-

Evaporate the solvent from the collected fraction in vacuo.

-

Treat the resulting residue with 3 N aqueous hydrochloric acid at room temperature for approximately four days, monitoring the reaction by polarimetry until a constant optical rotation is achieved.

-

Evaporate the solution to dryness under reduced pressure to yield this compound hydrochloride as an amorphous solid.

Workflow Diagram:

Biological Activity and Signaling Pathways

This compound is a biosynthetic precursor to streptomycin, a potent antibiotic that inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit. While streptomycin exhibits broad-spectrum antibacterial activity, there is limited publicly available data on the specific biological activity of isolated this compound. It is generally considered to be inactive as an antibiotic itself, as the antibacterial properties of streptomycin are conferred by the entire molecule, including the streptidine moiety.

There is currently no direct evidence to suggest that this compound is involved in specific cellular signaling pathways. Its primary known biological role is as a structural component in the biosynthesis of streptomycin by Streptomyces griseus.

The following diagram illustrates the position of this compound in the overall biosynthetic pathway of Streptomycin A.

Conclusion

This compound remains a molecule of significant interest due to its central role in the structure of the antibiotic streptomycin. This technical guide has provided a consolidated overview of its chemical structure, known physicochemical properties, and a detailed protocol for its isolation. While comprehensive experimental spectroscopic and biological activity data are not extensively available, the information presented herein serves as a valuable resource for researchers and professionals in the field. Further investigation into the properties and potential applications of this compound and its derivatives may open new avenues in carbohydrate chemistry and drug discovery.

References

- 1. This compound | C13H23NO9 | CID 20056682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. Streptomycin hydrochloride | C21H42Cl3N7O12 | CID 197844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 126-05-6 [chemicalbook.com]

- 6. US2520197A - Hydrolysis of streptomycin hydrochloride - Google Patents [patents.google.com]

The Discovery and History of Streptobiosamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptobiosamine, a critical disaccharide component of the aminoglycoside antibiotic streptomycin, has been a subject of scientific inquiry since its discovery in the mid-20th century. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details the experimental protocols for its isolation from streptomycin, summarizes its physicochemical and spectroscopic data, and outlines its biosynthetic pathway. This document is intended to serve as a core resource for researchers in natural product chemistry, antibiotic development, and related fields.

Introduction

The discovery of streptomycin in 1943 by Selman Waksman and his team at Rutgers University marked a pivotal moment in the fight against bacterial infections, particularly tuberculosis.[1][2] The elucidation of streptomycin's complex chemical structure revealed it to be composed of three distinct moieties: streptidine, streptose, and N-methyl-L-glucosamine. The latter two components form the disaccharide unit known as this compound.[3][4] this compound constitutes approximately two-thirds of the streptomycin molecule and is crucial for its biological activity.[5] Understanding the chemistry and biology of this compound is therefore essential for comprehending the mechanism of action of streptomycin and for the development of novel aminoglycoside antibiotics.

History and Discovery

The initial structural work on streptomycin in the 1940s involved its degradation into smaller, more manageable fragments. Through acid hydrolysis, researchers were able to isolate the streptidine base and the disaccharide portion, which they named this compound.[5] Pioneering work by scientists such as F.A. Kuehl Jr., E.H. Flynn, N.G. Brink, and K. Folkers was instrumental in characterizing these degradation products and ultimately piecing together the complete structure of streptomycin.[6] Their research, published in a series of papers in the mid-1940s, laid the groundwork for our current understanding of this important class of antibiotics.

Physicochemical and Spectroscopic Data

The chemical structure of this compound is a disaccharide composed of a 2-deoxy-2-(methylamino)-α-L-glucopyranose ring linked to an L-lyxose unit that has a formyl substituent at the 3-position.[7] Its systematic IUPAC name is (2R,3R)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-2-hydroxy-2-[(1S)-1-hydroxyethyl]butanedial.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₃NO₉ | [7] |

| Molecular Weight | 337.32 g/mol | [7] |

| Exact Mass | 337.13728131 Da | [7] |

| CAS Number | 126-05-6 | [7] |

| Appearance | Amorphous solid (as hydrochloride) | [5] |

Table 2: Computed Spectroscopic Data for this compound

| Data Type | Computed Values | Reference |

| ¹H NMR | Predicted spectrum available | |

| ¹³C NMR | Predicted spectrum available | |

| Mass Spectrometry | Monoisotopic Mass: 337.13728131 Da | [7] |

Experimental Protocols

Isolation of this compound Hydrochloride from Streptomycin

The following protocol is based on the acid hydrolysis method described in early literature.[5]

Materials:

-

Streptomycin hydrochloride

-

Anhydrous methanol

-

Hydrogen chloride (gas or solution in methanol)

-

Toluene

-

Diethyl ether

-

Acid-washed alumina

-

3 N Aqueous hydrochloric acid

Procedure:

-

A solution of streptomycin hydrochloride in absolute methanol containing 1% hydrogen chloride is prepared and allowed to stand at room temperature for approximately 19 hours.

-

The solvent is removed in vacuo, and the residue is repeatedly evaporated with toluene to yield a dry powder.

-

The resulting powder is dissolved in methanol, and diethyl ether is added. This solution is then passed through a chromatographic column packed with acid-washed alumina.

-

The column is washed with a methanol-ether mixture. The eluate, containing methyl streptobiosaminide dimethyl acetal hydrochloride, is collected.

-

The solvent from the eluate is evaporated in vacuo to yield the acetal as a tan powder.

-

The methyl streptobiosaminide dimethyl acetal hydrochloride is then treated with approximately 3 N aqueous hydrochloric acid at room temperature for about four days, or until the optical rotation of the reaction mixture becomes constant.

-

The reaction mixture is evaporated to dryness under reduced pressure to yield this compound hydrochloride as an amorphous solid.[5]

Conclusion

This compound remains a molecule of significant interest due to its integral role in the antibiotic activity of streptomycin. While its discovery and initial characterization date back to the early era of antibiotic research, a comprehensive understanding of its chemical synthesis and biological formation continues to be an area of active investigation. This technical guide consolidates the foundational knowledge of this compound, providing researchers with a valuable resource to support further studies in the field of aminoglycoside antibiotics and natural product chemistry. The detailed protocols and compiled data herein are intended to facilitate new research aimed at the development of novel antibacterial agents and a deeper understanding of microbial secondary metabolism.

References

- 1. US2449866A - Streptomycin and process of preparation - Google Patents [patents.google.com]

- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 3. Practical Synthesis from Streptomycin and Regioselective Partial Deprotections of (−)-(1R,2S,3R,4R,5S,6S)-1,3-Di(deamino)-1,3-diazido-2,5,6-tri-O-benzylstreptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | 126-05-6 [chemicalbook.com]

- 7. This compound | C13H23NO9 | CID 20056682 - PubChem [pubchem.ncbi.nlm.nih.gov]

Streptobiosamine: A Technical Deep Dive into a Core Component of Streptomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptomycin, a cornerstone antibiotic in the fight against bacterial infections, particularly tuberculosis, is a complex aminoglycoside comprised of three distinct moieties: streptidine, streptose, and N-methyl-L-glucosamine. The latter two components, a branched-chain sugar and an amino sugar, are linked together to form the disaccharide streptobiosamine . This critical structural unit plays a pivotal role in the biological activity of streptomycin, contributing to its binding affinity for the bacterial ribosome and its subsequent disruption of protein synthesis. This technical guide provides an in-depth exploration of this compound, covering its chemical properties, detailed experimental protocols for its isolation and characterization, and a comprehensive overview of its intricate biosynthetic pathway.

Chemical and Physical Properties of this compound

This compound is a disaccharide with the chemical formula C₁₃H₂₃NO₉ and a molecular weight of 337.32 g/mol .[1][2] It is composed of L-streptose, a unique branched-chain 5-carbon sugar, glycosidically linked to N-methyl-L-glucosamine, a derivative of glucose. The precise linkage and stereochemistry of these two monosaccharides are crucial for the overall structure and function of streptomycin.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₃NO₉ | [1][2] |

| Molecular Weight | 337.32 g/mol | [1][2] |

| IUPAC Name | 5-Deoxy-2-O-[2-deoxy-2-(methylamino)-α-L-glucopyranosyl]-3-C-formyl-L-lyxose | [2] |

| CAS Number | 126-05-6 | [1][3] |

Experimental Protocols

Isolation of this compound via Acid Hydrolysis of Streptomycin

This protocol is adapted from established methods for the cleavage of glycosidic bonds in aminoglycoside antibiotics.[4]

Objective: To isolate this compound hydrochloride from streptomycin sulfate.

Materials:

-

Streptomycin sulfate

-

2 M Sulfuric Acid (H₂SO₄)

-

Barium hydroxide (Ba(OH)₂)

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Rotary evaporator

-

Centrifuge

-

Lyophilizer

-

Chromatography column

-

Acid-washed alumina

-

pH meter

Procedure:

-

Hydrolysis: Dissolve streptomycin sulfate in 2 M H₂SO₄ at a concentration of 100 mg/mL. Heat the solution at 80°C for 2 hours to facilitate the hydrolysis of the glycosidic linkage between streptidine and this compound.

-

Neutralization and Precipitation: Cool the reaction mixture to room temperature and neutralize it by the slow addition of a saturated solution of barium hydroxide until the pH reaches 7.0. This will precipitate barium sulfate.

-

Removal of Precipitate: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the barium sulfate. Carefully decant the supernatant containing this compound and streptidine.

-

Chromatographic Separation:

-

Prepare a chromatography column packed with acid-washed alumina.

-

Concentrate the supernatant under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in a minimal amount of methanol.

-

Load the dissolved sample onto the prepared alumina column.

-

Elute the column with a methanol/ether gradient to separate streptidine from this compound. Streptidine will be retained on the column, while this compound will elute.

-

-

Conversion to Hydrochloride Salt: Collect the fractions containing this compound and evaporate the solvent. Dissolve the residue in a small volume of water and add a stoichiometric amount of hydrochloric acid.

-

Lyophilization: Freeze the solution and lyophilize to obtain this compound hydrochloride as a solid powder.

Characterization of this compound

Objective: To confirm the structure of isolated this compound using 1D and 2D NMR techniques.

Instrumentation: 500 MHz (or higher) NMR spectrometer.

Sample Preparation: Dissolve 5-10 mg of this compound hydrochloride in 0.5 mL of deuterium oxide (D₂O).

Data Acquisition:

-

¹H NMR: Acquire a standard 1D proton spectrum to observe the chemical shifts and coupling constants of the protons.

-

¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

-

COSY (Correlation Spectroscopy): Acquire a 2D COSY spectrum to establish proton-proton coupling networks within the streptose and N-methyl-L-glucosamine rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D HSQC spectrum to correlate protons directly attached to carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D HMBC spectrum to identify long-range proton-carbon correlations, which is crucial for confirming the glycosidic linkage and the position of the methyl and formyl groups.

Expected Spectral Features: The ¹H NMR spectrum will show characteristic signals for the anomeric protons, the methyl group of the N-methyl-L-glucosamine moiety, and the formyl proton of the streptose moiety. 2D NMR experiments will allow for the complete assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: Electrospray ionization mass spectrometer (ESI-MS) coupled with a tandem mass analyzer (e.g., Q-TOF or Orbitrap).

Sample Preparation: Prepare a 1 mg/mL solution of this compound hydrochloride in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a fragmentation spectrum.

Expected Fragmentation Pattern: The fragmentation of this compound is expected to involve the cleavage of the glycosidic bond, resulting in fragment ions corresponding to the individual streptose and N-methyl-L-glucosamine moieties. Further fragmentation of these monosaccharide units will provide additional structural information.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving two separate pathways that converge to form the final disaccharide. These pathways are responsible for the synthesis of the two monosaccharide precursors: dTDP-L-rhamnose (the precursor to L-streptose) and N-methyl-L-glucosamine .

Biosynthesis of the Streptose Moiety (via dTDP-L-rhamnose)

The branched-chain sugar L-streptose is derived from D-glucose through a series of enzymatic reactions that proceed via the intermediate dTDP-L-rhamnose.[5][6][7][8][9] This pathway is well-characterized in many bacteria.

Experimental Workflow for Characterizing Rml Enzymes:

Biosynthesis of the N-methyl-L-glucosamine Moiety

The biosynthesis of N-methyl-L-glucosamine also starts from D-glucose and proceeds through the hexosamine biosynthesis pathway to produce glucosamine-6-phosphate.[10] Subsequent steps involving methylation and epimerization lead to the final product. While the complete pathway is not as definitively established as the dTDP-L-rhamnose pathway, key enzymatic steps have been elucidated.

Conclusion

This compound represents a fascinating and vital component of the antibiotic streptomycin. Its unique structure, arising from the convergence of two distinct biosynthetic pathways, is essential for the drug's potent antibacterial activity. The detailed experimental protocols and biosynthetic pathway information provided in this guide offer a comprehensive resource for researchers in natural product chemistry, enzymology, and drug development. A deeper understanding of this compound's formation and function will undoubtedly pave the way for the rational design of novel aminoglycoside antibiotics with improved efficacy and reduced toxicity, a critical endeavor in the face of rising antibiotic resistance.

References

- 1. This compound [drugfuture.com]

- 2. This compound | C13H23NO9 | CID 20056682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 126-05-6 [chemicalbook.com]

- 4. US2520197A - Hydrolysis of streptomycin hydrochloride - Google Patents [patents.google.com]

- 5. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rhamnose-Containing Compounds: Biosynthesis and Applications | MDPI [mdpi.com]

- 8. Frontiers | Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose [frontiersin.org]

- 9. Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis of N-methyl-L-glucosamine from D-glucose by Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Chemical Properties of Streptobiosamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties of Streptobiosamine, an amino disaccharide that is a critical component of the antibiotic streptomycin. This document details its structure, physicochemical characteristics, and reactivity, and provides standardized experimental protocols for its analysis.

Core Chemical and Physical Properties

This compound is an amino disaccharide unit found within the structure of streptomycin, a well-known antibiotic produced by the bacterium Streptomyces griseus.[1] It is formed from the glycosidic linkage of 2-deoxy-2-(methylamino)-α-L-glucopyranose and L-lyxose, the latter of which contains a formyl substituent at the 3-position.[2][3]

The following table summarizes the key quantitative physicochemical properties of this compound for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₃NO₉ | [2][4][5] |

| Molecular Weight | 337.32 g/mol | [2][4] |

| Exact Mass | 337.13728131 Da | [2] |

| CAS Number | 126-05-6 | [2] |

| IUPAC Name | (2R,3R)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-2-hydroxy-2-[(1S)-1-hydroxyethyl]butanedial | [2] |

| Computed XLogP3-AA | -3.8 | [2] |

| Hydrogen Bond Donor Count | 7 | [2] |

| Hydrogen Bond Acceptor Count | 10 | [2] |

| Rotatable Bond Count | 7 | [2] |

| Topological Polar Surface Area | 166 Ų | [2] |

| Heavy Atom Count | 23 | [2] |

| Formal Charge | 0 | [2] |

Synthesis and Reactivity

This compound is biosynthesized as part of the overall streptomycin biosynthetic pathway in Streptomyces griseus. The pathway initiates from D-glucose, which undergoes a series of enzymatic transformations to form the three constituent parts of streptomycin: streptidine, streptose (a component of this compound), and N-methyl-L-glucosamine (the other component of this compound). The biosynthesis of the streptose moiety is known to involve a carbon-carbon rearrangement at the third and fourth carbons of a glucose precursor.[6]

The chemical synthesis of this compound is complex and is typically achieved through the controlled degradation of streptomycin. Acid hydrolysis of streptomycin can cleave the glycosidic bond linking this compound to the streptidine moiety.[7][8] Further degradation of this compound itself can occur under harsh acidic or basic conditions, leading to the separation of its constituent monosaccharides.

This compound's reactivity is primarily dictated by its functional groups, which include hydroxyl groups, a secondary amine, and a formyl group. These groups can undergo various chemical modifications, such as oxidation and reduction.[9] The stability of this compound is influenced by pH and temperature. As a component of streptomycin, its stability is maximal at pH values between 6.5 and 7.0.[10] Significant degradation is observed at higher temperatures and in the presence of certain additives.[10]

Experimental Protocols

The following sections provide detailed methodologies for the characterization of this compound.

This protocol is adapted from established methods for the analysis of streptomycin and related compounds.[4][11][12]

-

Sample Preparation:

-

Dissolve a known quantity of the sample in a suitable solvent (e.g., deionized water or a buffered solution).

-

Perform a protein precipitation step if the sample is in a biological matrix by adding trichloroacetic acid, followed by vortexing and centrifugation.[4]

-

Collect the supernatant and filter through a 0.2 µm syringe filter before injection.[4]

-

-

LC Conditions:

-

Column: HILIC (Hydrophilic Interaction Chromatography) column (e.g., Atlantis HILIC Silica, Waters) or a C18 column (e.g., ZORBAX SB-C18, Agilent) with an ion-pairing reagent.[11]

-

Mobile Phase A: 0.1% Heptafluorobutyric acid in water.[11]

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient appropriate for the separation of polar compounds.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Injection Volume: 5 - 25 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound. The exact m/z values would need to be determined by infusion of a pure standard.

-

Collision Energy and other parameters: Optimize for the specific instrument and analyte.

-

This is a general protocol for obtaining NMR spectra of small molecules like this compound.

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Experiment: Standard 1D proton experiment.

-

Parameters: Adjust spectral width, number of scans, and relaxation delay for optimal signal-to-noise and resolution.

-

-

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled ¹³C experiment (e.g., DEPT or standard broadband decoupled).

-

Parameters: A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

This protocol describes the preparation of a solid sample for IR analysis.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Place the mixture into a pellet-forming die.

-

Apply pressure to form a transparent or translucent pellet.

-

-

IR Spectrum Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Analysis: Acquire a background spectrum of the empty sample compartment, then acquire the sample spectrum. The instrument software will generate the absorbance or transmittance spectrum. Expected characteristic peaks would include O-H stretching, C-H stretching, N-H stretching, and C=O stretching from the formyl group.

-

Biological Activity and Signaling

The primary and well-established biological role of this compound is as a structural component of the antibiotic streptomycin. Streptomycin exerts its antibacterial effect by binding to the 30S subunit of the bacterial ribosome, leading to the misreading of mRNA and inhibition of protein synthesis. There is limited evidence to suggest that this compound has significant biological or signaling activity as an independent molecule. Its importance lies in its contribution to the overall structure and function of streptomycin.

General signaling pathways involving amino acids and their derivatives often include the mTOR, AMPK, and MAPK pathways, which are central to nutrient sensing, cell growth, and stress responses.[13][14] However, specific studies linking this compound to these pathways are currently lacking.

References

- 1. Streptomycin | C21H39N7O12 | CID 19649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C13H23NO9 | CID 20056682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sciex.com [sciex.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. STREPTOMYCES ANTIBIOTICS. III. DEGRADATION OF STREPTOMYCIN TO this compound DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Streptomycin; reduction and oxidation products of streptomycin and of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of certain additives on stability of streptomycin sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sciex.com [sciex.com]

- 12. Confirmatory method for the determination of streptomycin and dihydrostreptomycin in honey by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Amino Acids in Cell Signaling: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Functions and Signaling Pathways of Amino Acids in Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Role of Streptobiosamine in the Biosynthesis of Streptomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptomycin, a cornerstone aminoglycoside antibiotic produced by Streptomyces griseus, has been a critical tool in the fight against bacterial infections for decades. Its complex structure, a pseudotrisaccharide, is assembled from three distinct moieties: streptidine, L-streptose, and N-methyl-L-glucosamine. The latter two components form the disaccharide streptobiosamine, the biosynthesis of which is a fascinating and intricate process. This technical guide provides an in-depth exploration of the enzymatic pathway responsible for the formation of this compound and its subsequent attachment to the streptidine core, offering a valuable resource for researchers in natural product biosynthesis, antibiotic development, and synthetic biology. We present a comprehensive overview of the key enzymes involved, their kinetic properties, detailed experimental protocols for their study, and a complete map of the biosynthetic pathway.

Introduction

The discovery of streptomycin revolutionized the treatment of tuberculosis and other serious bacterial infections. Its unique mode of action, targeting the bacterial 30S ribosomal subunit to inhibit protein synthesis, has made it an indispensable therapeutic agent. The biosynthesis of streptomycin is a complex process involving a large gene cluster that orchestrates the synthesis and assembly of its three core components. This guide focuses specifically on the formation of this compound, a disaccharide composed of L-streptose and N-methyl-L-glucosamine. Understanding the intricate enzymatic steps involved in this compound biosynthesis is crucial for efforts aimed at engineering novel aminoglycoside antibiotics with improved efficacy and reduced toxicity.

The this compound Biosynthetic Pathway

The formation of this compound is a multi-step enzymatic process that begins with the central metabolite glucose-6-phosphate. The pathway can be conceptually divided into two main branches: the biosynthesis of the streptose moiety and the biosynthesis of the N-methyl-L-glucosamine moiety, followed by their linkage to form the disaccharide.

Biosynthesis of the Streptose Moiety

The streptose moiety is a branched-chain 6-deoxyhexose, a unique structural feature that is critical for the biological activity of streptomycin. Its biosynthesis proceeds from dTDP-glucose, a common intermediate in the formation of many deoxysugars.[1] The key enzymes involved in this pathway are encoded by the strD, strE, strM, and strL genes within the streptomycin biosynthetic gene cluster.

The pathway for the biosynthesis of dTDP-L-dihydrostreptose, the activated precursor of the streptose moiety, is as follows:

Caption: Biosynthetic pathway of dTDP-L-dihydrostreptose.

Biosynthesis of the N-methyl-L-glucosamine Moiety

The biosynthesis of N-methyl-L-glucosamine from D-glucose has been studied, and it is understood that the conversion from a D-hexose to an L-hexose occurs without the cleavage of the carbon skeleton.[2][3] Isotope labeling studies have indicated that the hydrogen atom at the C-3 position of glucose is involved in this transformation.[2] While the complete enzymatic pathway and the specific genes involved in S. griseus are not as well-characterized as the streptose pathway, it is hypothesized to proceed from glucose-6-phosphate.

A proposed pathway for the formation of the N-methyl-L-glucosamine moiety is outlined below:

Caption: Proposed biosynthetic pathway of N-methyl-L-glucosamine.

Formation of this compound and Attachment to Streptidine

The final steps in the formation of the this compound moiety and its attachment to the streptidine core are catalyzed by specific glycosyltransferases. The enzyme dTDP-L-dihydrostreptose:streptidine-6-phosphate dihydrostreptosyltransferase, likely encoded by the strS gene, catalyzes the transfer of the dihydrostreptose moiety from dTDP-L-dihydrostreptose to streptidine-6-phosphate.[4] Subsequently, a second glycosyltransferase attaches the N-methyl-L-glucosamine moiety to form dihydrostreptomycin-6-phosphate.[5] The final maturation steps, including the oxidation of the dihydrostreptose moiety to streptose, complete the biosynthesis of streptomycin.

The assembly of the streptomycin molecule is depicted in the following workflow:

Caption: Final assembly steps of streptomycin biosynthesis.

Quantitative Data on Key Enzymes

The efficiency of the this compound biosynthetic pathway is determined by the kinetic parameters of its constituent enzymes. While comprehensive kinetic data for all enzymes from S. griseus is not available, studies on homologous enzymes from other actinomycetes provide valuable insights.

| Enzyme | Gene | Substrate(s) | K_m_ (µM) | V_max_ (nmol/min/mg) | k_cat_ (s⁻¹) | Source Organism |

| StrE (dTDP-glucose 4,6-dehydratase) | strE | dTDP-D-glucose | 31.3 | 309 | - | Streptomyces sp. C5[6] |

| NAD⁺ | 19.2 | - | - | Streptomyces sp. C5[6] | ||

| StrM (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase) | strM | dTDP-4-keto-6-deoxy-D-glucose | 25 (apparent) | - | 0.88 | Streptomyces griseus[7][8] |

| StrL (dTDP-dihydrostreptose synthase) | strL | dTDP-4-keto-L-rhamnose | - | - | - | Streptomyces griseus |

Note: The K_m_ for StrM was determined in a coupled assay with the subsequent enzyme. The k_cat_ was calculated from published data. Kinetic data for StrD and a complete set for StrL are not currently available in the literature.

Detailed Experimental Protocols

The study of the this compound biosynthetic pathway relies on a variety of experimental techniques, from enzyme purification and activity assays to genetic manipulation of the producing organism.

Enzyme Purification

General Protocol for Purification of His-tagged this compound Biosynthesis Enzymes from E. coli

This protocol can be adapted for the purification of StrD, StrE, StrM, and StrL.

Workflow:

Caption: General workflow for enzyme purification.

Methodology:

-

Gene Cloning and Expression: The gene of interest (strD, strE, strM, or strL) is cloned into a suitable expression vector (e.g., pET series) with an N- or C-terminal polyhistidine tag. The resulting plasmid is transformed into an E. coli expression strain such as BL21(DE3).

-

Cell Culture and Induction: A starter culture is grown overnight and used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking to an OD_600_ of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

-

Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lysis is performed by sonication on ice. The cell lysate is then clarified by centrifugation at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Dialysis and Concentration: The eluted fractions containing the purified protein are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole and for buffer exchange. The protein is then concentrated using a centrifugal filter unit.

-

Purity Assessment and Storage: The purity of the enzyme is assessed by SDS-PAGE. The purified enzyme is stored at -80°C.

Enzyme Assays

4.2.1. dTDP-glucose Synthase (StrD) Assay

This is a coupled spectrophotometric assay that measures the formation of pyrophosphate.

Reaction Mixture (1 mL):

-

50 mM Tris-HCl, pH 8.0

-

5 mM MgCl₂

-

1 mM dTTP

-

1 mM Glucose-1-phosphate

-

0.2 mM NADH

-

1 unit Pyrophosphate-dependent phosphofructokinase

-

1 unit Aldolase

-

1 unit Triosephosphate isomerase

-

1 unit Glycerol-3-phosphate dehydrogenase

-

Purified StrD enzyme

Procedure:

-

Assemble the reaction mixture without StrD in a cuvette.

-

Incubate at 30°C for 5 minutes to obtain a stable baseline.

-

Initiate the reaction by adding the StrD enzyme.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

4.2.2. dTDP-glucose 4,6-dehydratase (StrE) Assay

This assay measures the formation of the product, dTDP-4-keto-6-deoxy-D-glucose, which has a characteristic absorbance after alkaline treatment.

Reaction Mixture (0.5 mL):

-

50 mM Tris-HCl, pH 8.5

-

1 mM NAD⁺

-

2 mM dTDP-D-glucose

-

Purified StrE enzyme

Procedure:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding 0.1 mL of 1 M NaOH.

-

Heat the mixture at 100°C for 10 minutes to develop a chromophore.

-

Cool on ice and measure the absorbance at 320 nm.

-

A standard curve can be generated using known concentrations of the product.

4.2.3. dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (StrM) and dTDP-dihydrostreptose Synthase (StrL) Coupled Assay

This coupled assay measures the consumption of NADPH by StrL.

Reaction Mixture (1 mL):

-

50 mM Potassium phosphate buffer, pH 7.5

-

0.2 mM NADPH

-

0.5 mM dTDP-4-keto-6-deoxy-D-glucose (substrate for StrM)

-

Purified StrM enzyme

-

Purified StrL enzyme

Procedure:

-

Assemble the reaction mixture without the substrate in a cuvette.

-

Incubate at 30°C for 5 minutes to establish a baseline.

-

Initiate the reaction by adding dTDP-4-keto-6-deoxy-D-glucose.

-

Monitor the decrease in absorbance at 340 nm due to NADPH oxidation.

-

Calculate the enzyme activity based on the molar extinction coefficient of NADPH.

Gene Knockout in Streptomyces griseus using CRISPR-Cas9

This protocol provides a general framework for deleting genes involved in this compound biosynthesis.

Workflow:

Caption: Workflow for CRISPR-Cas9 mediated gene knockout.

Methodology:

-

Design and Construction of the Knockout Plasmid:

-

Design a specific single guide RNA (sgRNA) targeting the gene of interest.

-

Amplify ~1 kb upstream and downstream homology arms flanking the target gene from S. griseus genomic DNA.

-

Assemble the sgRNA cassette and the homology arms into a CRISPR-Cas9 vector suitable for Streptomyces (e.g., pCRISPomyces-2).

-

-

Conjugation:

-

Transform the final knockout plasmid into a suitable E. coli donor strain (e.g., S17-1).

-

Grow the E. coli donor and S. griseus recipient strains to mid-log phase.

-

Mix the donor and recipient cultures and spot them onto a suitable mating medium (e.g., ISP4 agar).

-

Incubate the mating plates at 30°C for 16-20 hours.

-

-

Selection and Screening:

-

Overlay the mating plates with an appropriate antibiotic selection (e.g., nalidixic acid to select against E. coli and apramycin to select for the plasmid).

-

Incubate the plates until exconjugant colonies appear.

-

Patch the exconjugants onto fresh selective plates.

-

Screen for the desired deletion by colony PCR using primers flanking the target gene.

-

-

Verification:

-

Confirm the gene deletion in positive clones by PCR and subsequent DNA sequencing of the amplified fragment.

-

Conclusion

The biosynthesis of this compound is a testament to the intricate and elegant enzymatic machinery present in Streptomyces griseus. A thorough understanding of this pathway, from the initial commitment of glucose to the final glycosylation events, is paramount for future endeavors in antibiotic research and development. This technical guide has provided a comprehensive overview of the current knowledge, including the key enzymes, their kinetic properties, and detailed experimental protocols. While some gaps in our understanding remain, particularly concerning the complete elucidation of the N-methyl-L-glucosamine biosynthetic pathway and the precise kinetic parameters of all enzymes, the information presented here serves as a solid foundation for further research. The continued exploration of this fascinating biosynthetic pathway holds the promise of unlocking new strategies for the generation of novel aminoglycoside antibiotics to combat the ever-growing threat of antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of streptomycin. Purification and properties of a dTDP-L-dihydrostreptose: streptidine-6-phosphate dihydrostreptosyltransferase from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of N-methyl-L-glucosamine from D-glucose by Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Biosynthesis of streptomycin. Enzymatic formation of dihydrostreptomycin 6-phosphate from dihydrostreptosyl streptidine 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification and characterization of TDP-D-glucose 4,6-dehydratase from anthracycline-producing streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of streptomycin. dTDP-dihydrostreptose synthase from Streptomyces griseus and dTDP-4-keto-L-rhamnose 3,5-epimerase from S. griseus and Escherichia coli Y10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spinning sugars in antigen biosynthesis: characterization of the Coxiella burnetii and Streptomyces griseus TDP-sugar epimerases - PMC [pmc.ncbi.nlm.nih.gov]

Streptobiosamine: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptobiosamine is a disaccharide that constitutes a significant portion of the well-known aminoglycoside antibiotic, streptomycin.[1] Composed of L-streptose and N-methyl-L-glucosamine, this molecule is of considerable interest to researchers in the fields of antibiotic development, carbohydrate chemistry, and microbial biosynthesis. Understanding its natural origins and the methods for its isolation is crucial for further investigation into its bioactivity, potential modifications, and applications. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation.

Natural Sources of this compound

This compound is not typically found as a free disaccharide in nature. Instead, its primary natural source is as a key structural component of the antibiotic streptomycin.

Streptomyces griseus: The Primary Producer

The most well-documented natural source of streptomycin, and by extension this compound, is the Gram-positive bacterium Streptomyces griseus.[2] This soil-dwelling actinomycete is renowned for its ability to produce a wide array of secondary metabolites, including numerous antibiotics. The biosynthesis of streptomycin within S. griseus is a complex process that involves the assembly of three distinct moieties: streptidine, streptose, and N-methyl-L-glucosamine. The latter two combine to form the this compound portion of the molecule.

Table 1: Natural Source of this compound

| Compound | Natural Source Organism | Class of Organism | Typical Environment |

| This compound | Streptomyces griseus | Actinomycete (Bacterium) | Soil |

Biosynthesis of this compound Precursors

The biosynthesis of this compound within Streptomyces griseus involves the independent synthesis of its two constituent monosaccharides, L-streptose and N-methyl-L-glucosamine, both of which are derived from D-glucose.

Biosynthesis of L-Streptose and N-methyl-L-glucosamine

The formation of streptose and N-methyl-L-glucosamine proceeds through distinct enzymatic pathways originating from D-glucose. The streptose moiety is synthesized via a dTDP-glucose pathway. While the complete biosynthetic route for N-methyl-L-glucosamine is not fully elucidated, it is understood to also originate from D-glucose, with a proposed gene cluster responsible for its synthesis.

Isolation of this compound

The isolation of this compound is typically achieved through the chemical degradation of streptomycin, primarily via acid hydrolysis. This process cleaves the glycosidic bond linking the this compound moiety to the streptidine core of the streptomycin molecule.

Experimental Protocol: Acid Hydrolysis of Streptomycin Hydrochloride

The following protocol is based on established methods for the acid hydrolysis of streptomycin to yield this compound hydrochloride.[3]

Materials:

-

Streptomycin hydrochloride

-

Absolute methanol

-

1% Hydrogen chloride in absolute methanol

-

Toluene

-

Methanol-ether solution

-

Acid-washed alumina

-

3 N Hydrochloric acid

Procedure:

-

Methanolysis of Streptomycin: Dissolve streptomycin hydrochloride in absolute methanol containing 1% hydrogen chloride. Allow the solution to stand at room temperature for approximately 19 hours.

-

Solvent Removal: Remove the solvent in vacuo. To ensure complete removal of the acid, repeatedly evaporate the residue with toluene. This results in a powdered product.

-

Adsorption Chromatography:

-

Dissolve the resulting powder in a methanol-ether solution.

-

Prepare a chromatography column with acid-washed alumina.

-

Pass the methanol-ether solution through the alumina column. The streptidine hydrochloride will be adsorbed onto the alumina.

-

Collect the eluate containing methyl streptobiosaminide dimethyl acetal hydrochloride.

-

-

Hydrolysis to this compound:

-

Evaporate the collected eluate to dryness to obtain methyl streptobiosaminide dimethyl acetal hydrochloride.

-

Dissolve this intermediate in 3 N hydrochloric acid.

-

Allow the solution to stand at room temperature for approximately four days, or until the optical rotation of the solution becomes constant.

-

-

Final Isolation: Remove the hydrochloric acid at room temperature under reduced pressure to yield amorphous this compound hydrochloride.

Table 2: Quantitative Data for this compound Isolation (Example)

| Starting Material | Intermediate | Intermediate Yield | Final Product | Final Yield | Reference |

| 1.97 g Streptomycin Hydrochloride | Methyl streptobiosaminide dimethyl acetal hydrochloride | 2.14 g (crude powder) | This compound hydrochloride | 324 mg | [3] |

| 388 mg Methyl streptobiosaminide dimethyl acetal hydrochloride | - | - | This compound hydrochloride | 324 mg | [3] |

Note: The yields are based on a specific patent and may vary depending on the exact experimental conditions and purification efficiency.

Purification and Characterization

Further purification of the amorphous this compound hydrochloride can be achieved through techniques such as recrystallization. The choice of solvent for recrystallization is critical and often requires empirical determination. A common approach involves dissolving the crude product in a minimal amount of a solvent in which it is sparingly soluble at room temperature but more soluble upon heating, followed by slow cooling to induce crystallization.

Characterization of the purified this compound can be performed using various spectroscopic and analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Polarimetry: To measure the optical rotation.

Conclusion

This compound, a key component of the antibiotic streptomycin, originates from the metabolic pathways of Streptomyces griseus. Its isolation, primarily achieved through the controlled acid hydrolysis of streptomycin, provides a valuable starting material for a range of scientific investigations. The detailed protocols and biosynthetic context provided in this guide are intended to support researchers in the fields of natural product chemistry, antibiotic research, and drug development in their efforts to explore the potential of this important disaccharide. Further research into optimizing isolation yields and exploring the bioactivity of this compound and its derivatives is warranted.

References

Streptobiosamine: A Comprehensive Technical Guide to its Nomenclature, Properties, and Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Streptobiosamine is a critical disaccharide component of the aminoglycoside antibiotic, streptomycin. A thorough understanding of its chemical identity, properties, and biological origins is paramount for researchers in antibiotic development and related fields. This technical guide provides a detailed overview of the nomenclature, synonyms, and physicochemical properties of this compound. It further delves into its biosynthetic pathway as a key constituent of streptomycin and outlines experimental protocols for its isolation and analysis. This document aims to serve as a comprehensive resource for scientists and professionals engaged in the study and application of this important biomolecule.

Nomenclature and Synonyms

This compound is systematically named according to IUPAC nomenclature, though it is also known by several synonyms. A clear understanding of these naming conventions is essential for unambiguous scientific communication.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2R,3R)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-2-hydroxy-2-[(1S)-1-hydroxyethyl]butanedial [1].

Chemical Structure

This compound is an amino disaccharide composed of two monosaccharide units: streptose and N-methyl-L-glucosamine, linked by an α-(1→2)-glycosidic bond[2][3].

Synonyms and Identifiers

A variety of synonyms and identifiers are used in literature and chemical databases to refer to this compound. These are summarized in the table below for easy reference.

| Identifier Type | Value |

| CAS Registry Number | 126-05-6[1][2][4][5] |

| ChEBI ID | CHEBI:9283[1] |

| PubChem CID | 20056682[1] |

| MeSH Entry Term | This compound[1] |

| Other Synonyms | 5-Deoxy-2-O-[2-deoxy-2-(methylamino)-α-L-glucopyranosyl]-3-C-formyl-L-lyxose[2][5]L-Lyxose, 5-deoxy-2-O-(2-deoxy-2-(methylamino)-alpha-L-glucopyranosyl)-3-C-formyl-[1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, analysis, and application in research. Key quantitative data are presented in the following table.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₃NO₉ | [1][2][4] |

| Molecular Weight | 337.32 g/mol | [1][2][4] |

| Exact Mass | 337.1373 Da | [4] |

| Percent Composition | C: 46.29%, H: 6.87%, N: 4.15%, O: 42.69% | [2] |

| Boiling Point (Predicted) | 579.3 ± 50.0 °C | [5] |

| Density (Predicted) | 1.46 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | 11.71 ± 0.29 | [5] |

Biological Significance and Biosynthesis

This compound is a fundamental structural component of streptomycin, an antibiotic produced by the bacterium Streptomyces griseus[2][3]. It does not possess antibiotic activity on its own but is essential for the overall structure and function of streptomycin. The biosynthesis of this compound is an integral part of the streptomycin biosynthetic pathway, with its two constituent monosaccharides, streptose and N-methyl-L-glucosamine, being synthesized via separate pathways originating from D-glucose[6].

Streptomycin Biosynthesis Overview

The biosynthesis of streptomycin is a complex process involving the convergence of three distinct pathways that produce the three components of the final molecule: streptidine, streptose, and N-methyl-L-glucosamine. These three components are then assembled to form streptomycin.

Biosynthesis of Streptose

The streptose moiety of this compound is synthesized from D-glucose through a pathway involving dTDP-glucose. A key step in this pathway is a carbon-carbon rearrangement of a 6-deoxy-4-oxyhexose derivative, where carbon 3 of the glucose backbone becomes the branch carbon of the C-formyl group in streptose[1][5].

References

- 1. Synthesis, Characterization and HPLC Analysis of Streptomycin with its Derivatives | Journal of Pioneering Medical Sciences [jpmsonline.com]

- 2. lcms.cz [lcms.cz]

- 3. Streptomycin Analyzed by HPLC - AppNote [mtc-usa.com]

- 4. NMR analysis and site-specific protonation constants of streptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Early Research on Streptobiosamine and Its Derivatives: A Technical Guide

This technical guide provides an in-depth overview of the early research concerning streptobiosamine and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development, offering a concise summary of foundational knowledge. The guide focuses on the synthesis, biological activity, and mechanisms of action as understood in the initial decades of research following the discovery of streptomycin.

Data Presentation

The following tables summarize the available quantitative data on the antibacterial activity of streptomycin and some of its early derivatives. Data from this era is often less standardized than in modern studies; however, the presented information offers a comparative glimpse into the bioactivity of these foundational compounds.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Streptomycin against Leptospira Strains

| Strain | Species | Serogroup | Clinical Sample | MIC (µg/ml) | MBC (µg/ml) |

| OV5 | L. interrogans | Sejroe | Vaginal fluid | 0.39 | 1.56 |

| 61H | L. interrogans | Pomona | Urine | 3.13 | 3.13 |

| 3759 | L. kirschneri | Pomona | Urine | 0.78 | 3.13 |

| U291 | L. santarosai | Grippotyphosa | Urine | 3.13 | 25 |

| CAP 5940 | L. kirschneri | Icterohaemorrhagiae | Urine | 1.56 | 1.56 |

| M9/99 | L. interrogans | Icterohaemorrhagiae | Kidney | 3.13 | 3.13 |

Table 2: Antibacterial Activity of Early Streptomycin Derivatives

| Derivative | Test Organism | Activity Metric | Result |

| Dihydrostreptomycin | Mycobacterium tuberculosis | Bactericidal Activity | Highly bactericidal |

| Dihydrostreptomycin | Gram-positive bacteria | Antibiotic Activity | Active |

| Dihydrostreptomycin | Mycobacterium species | Antibiotic Activity | Active |

| Nitroethane derivative of Streptomycin | Micrococcus pyogenes | Antibiotic Potency | Active |

| 1-Nitropropane derivative of Streptomycin | Micrococcus pyogenes | Antibiotic Potency | Active |

Table 3: Inhibition Zone Diameters of Streptomycin against Various Bacteria

| Bacterial Strain | Inhibition Zone Diameter (mm) |

| Bacillus subtilis | 15.9 |

| Staphylococcus aureus | 27.6 |

| Pseudomonas aeruginosa | 24.3 |

| Escherichia coli | 29.2 |

| Salmonella Typhimurium | 27.5 |

Experimental Protocols

Detailed methodologies for key experiments cited in early research are provided below.

Protocol 1: Synthesis of Dihydrostreptomycin from Streptomycin

This protocol is based on the reduction of the aldehyde group in the streptose moiety of streptomycin.

Materials:

-

Streptomycin sulfate

-

Deionized water

-

Triethylamine

-

Sodium borohydride

-

6 N Sulfuric acid

Procedure:

-

Dissolve 10.0 g of streptomycin sulfate in 70 mL of deionized water with stirring.

-

Adjust the pH of the solution to 8.0 using triethylamine.

-

In a separate container, dissolve 0.34 g of sodium borohydride in 10 mL of deionized water.

-

Add the sodium borohydride solution dropwise to the stirred streptomycin solution over a period of 5 minutes at room temperature.

-

Continue stirring the reaction mixture at room temperature for 30 minutes.

-

Acidify the mixture to pH 1.5 by the slow addition of 6 N H₂SO₄ to yield dihydrostreptomycin.[1]

Protocol 2: Synthesis of Nitroalkane Derivatives of Streptomycin

This protocol describes the reaction of the aldehyde group of streptomycin with nitroalkanes.

Materials:

-

Streptomycin hydrochloride-calcium chloride double salt

-

Dry methanol

-

0.28 N Sodium methylate in dry methanol

-

Nitromethane

-

Dry ethanol

-

Ether

-

Glacial acetic acid

Procedure:

-

To a solution of 1 g of streptomycin hydrochloride-calcium chloride double salt in 20 ml of dry methanol, add 4 ml of 0.28 N sodium methylate in dry methanol. A white precipitate will form.

-

Add 0.5 ml of nitromethane, which will dissolve the precipitate.

-

The clear yellow solution will become turbid within a few minutes, and precipitation of the sodium salts of the epimeric nitro alcohol streptomycin derivatives will be practically complete within one hour.

-

Centrifuge the precipitated salts, wash once with dry ethanol, then with ether, and dry.

-

To isolate the free nitroalkane derivatives, the sodium salts can be resuspended in methanol, and a small amount of glacial acetic acid is added.[2]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a general protocol for determining the MIC of an antimicrobial agent against bacteria.

Materials:

-

96-well microtiter plate

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial inoculum, standardized to 0.5 McFarland turbidity and then diluted to a final concentration of 5 x 10⁵ CFU/mL in each well

-

Stock solution of the antibiotic to be tested

Procedure:

-

Add 100 µL of MHB to each well of a 96-well plate.

-

Create a two-fold serial dilution of the antibiotic by adding 100 µL of the stock solution to the first well and then transferring 100 µL to each successive well.

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control (bacteria and medium, no antibiotic) and a negative control (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Mandatory Visualization

The following diagrams illustrate key concepts in the early research of this compound and its derivatives.

Caption: Synthesis pathways for Dihydrostreptomycin and Nitroalkane derivatives from Streptomycin.

Caption: Mechanism of action of Streptomycin on the bacterial ribosome, leading to cell death.

References

The Unseen Engine: A Technical Guide to the Biological Significance of the Streptobiosamine Moiety

For Researchers, Scientists, and Drug Development Professionals

Introduction

The streptobiosamine moiety, a unique disaccharide composed of N-methyl-L-glucosamine and the branched-chain sugar streptose, forms a critical component of the aminoglycoside antibiotic streptomycin. For decades, streptomycin has been a cornerstone in the treatment of various bacterial infections, most notably tuberculosis. This technical guide delves into the profound biological significance of the this compound moiety, dissecting its pivotal role in the mechanism of action of streptomycin, its biosynthesis, and its implications for drug development. Through a comprehensive review of current scientific literature, this document provides researchers and drug development professionals with an in-depth understanding of this crucial molecular entity.

The this compound Moiety: A Key Player in Antibacterial Activity

The primary biological significance of the this compound moiety is intrinsically linked to the antibacterial action of streptomycin. Streptomycin exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 30S ribosomal subunit, inducing codon misreading and inhibiting the translocation of the peptidyl-tRNA, ultimately leading to cell death.[1][2][3]

Binding to the 30S Ribosomal Subunit

The this compound moiety, along with the streptidine ring of streptomycin, plays a crucial role in the high-affinity binding to the 16S rRNA component of the 30S subunit. X-ray crystallography studies have revealed that streptomycin binds in a deep pocket of the 16S rRNA, primarily interacting with helices h27, h44, and h45, and the ribosomal protein S12.[4][5] The streptose portion of the this compound moiety forms specific hydrogen bonds with the phosphate backbone of the 16S rRNA, contributing significantly to the stability of the streptomycin-ribosome complex.

Induction of Conformational Changes and Codon Misreading

Upon binding, streptomycin, including its this compound component, induces a significant conformational change in the decoding center (A-site) of the 30S subunit.[4] This distortion affects the delicate balance of ribosomal states required for accurate decoding of the mRNA template. The altered conformation of the A-site leads to a decreased fidelity of the codon-anticodon recognition process, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain.[1] This production of aberrant proteins disrupts essential cellular functions and contributes to the bactericidal effect of the antibiotic.

Quantitative Analysis of Streptomycin-Ribosome Interaction

The affinity of streptomycin for the bacterial ribosome has been quantified using various biophysical techniques. These studies provide crucial data for understanding the potency of the antibiotic and for the development of novel derivatives.

| Parameter | Value | Organism/System | Method | Reference |

| Dissociation Constant (Kd) | 0.8 nM | Mycobacterium tuberculosis H37Rv 70S ribosomes | Isothermal Titration Calorimetry (ITC) | [6] |

| Dissociation Constant (Kd) | 340 nM | Mycobacterium tuberculosis ΔgidB mutant 70S ribosomes | Isothermal Titration Calorimetry (ITC) | [6] |

Table 1: Binding Affinity of Streptomycin to Bacterial Ribosomes. The gidB gene encodes a methyltransferase that modifies the 16S rRNA. Its absence in the mutant strain leads to a significant decrease in the binding affinity of streptomycin, highlighting the importance of specific rRNA modifications for optimal drug binding.

Biosynthesis of the this compound Moiety

The intricate structure of this compound is assembled through a complex biosynthetic pathway in Streptomyces griseus, the primary producer of streptomycin. The pathway begins with D-glucose, which undergoes a series of enzymatic transformations to yield the final disaccharide.

The biosynthesis of the streptose unit is particularly noteworthy as it involves a unique rearrangement of the glucose backbone to form the characteristic branched-chain sugar. The N-methyl-L-glucosamine moiety is also derived from glucose through a separate series of enzymatic reactions. While the overall pathway has been elucidated, detailed kinetic data for each enzymatic step remains an active area of research.

References

- 1. Streptomycin Analyzed by HPLC - AppNote [mtc-usa.com]

- 2. Toeprinting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Attachment Site of Streptomycin to the 30S Ribosomal Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A structural basis for streptomycin-induced misreading of the genetic code - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Streptomycin [pdb101.rcsb.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Chemical Synthesis of Streptobiosamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptobiosamine, a key disaccharide component of the antibiotic streptomycin, is a critical molecule for synthetic and medicinal chemistry studies aimed at developing novel aminoglycoside antibiotics.[1][2] Comprised of N-methyl-L-glucosamine and streptose, its unique structure presents a significant synthetic challenge.[1] Historically, the most prevalent method for obtaining this compound has been through the controlled degradation of streptomycin.[2][3][4] This document provides detailed protocols for the isolation of this compound via acid-catalyzed hydrolysis of streptomycin, a practical approach for obtaining this valuable building block.

Introduction

This compound is an amino disaccharide that constitutes a significant portion of the streptomycin molecule.[1][5] Its structure consists of a 2-deoxy-2-(methylamino)-alpha-L-glucopyranose ring linked to a 3-C-formyl-L-lyxose (streptose) moiety.[1][5] The development of new aminoglycoside antibiotics with improved efficacy and reduced side effects often relies on the availability of key structural motifs like this compound for modification and analogue synthesis. While total synthesis of complex carbohydrates is a formidable task, the degradation of readily available natural products provides an efficient route to valuable synthons. This application note details the established method of obtaining this compound through the acid cleavage of streptomycin.

Data Presentation

Table 1: Key Steps in the Preparation of this compound from Streptomycin

| Step | Description | Key Reagents | Typical Conditions | Expected Outcome |

| 1 | Acid Hydrolysis | Streptomycin sulfate, 3 N HCl in methanol, Dichloromethane | Reflux, 16 hours | Cleavage of the glycosidic bond between streptidine and this compound. |

| 2 | Neutralization | Triethylamine | Ice bath | Neutralization of the acidic reaction mixture. |

| 3 | Purification | Not specified in detail in the initial search results, but would typically involve chromatographic methods. | Silica gel chromatography or other forms of column chromatography. | Isolation of this compound derivatives. |

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of a Protected Dihydrostreptomycin Derivative

This protocol is adapted from a procedure for the cleavage of a fully protected dihydrostreptomycin derivative to yield a protected streptobiosaminide.[2] This method is illustrative of the general principle of glycosidic bond cleavage in streptomycin.

Materials:

-

Fully protected dihydrostreptomycin derivative (e.g., a benzylated and azido-modified version)

-

3 N HCl in methanol

-

Dichloromethane

-

Triethylamine

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Ice bath

Procedure:

-

Suspend the protected dihydrostreptomycin derivative (e.g., 4.0 g) in 3 N HCl in methanol (40 mL) in a round-bottom flask.[2]

-

Add dichloromethane dropwise until a clear solution is obtained.[2]

-

Heat the reaction mixture to reflux with stirring for 16 hours.[2]

-

After 16 hours, cool the reaction mixture in an ice bath.[2]

-

Slowly add triethylamine dropwise to neutralize the acid.[2]

-

The resulting mixture contains the protected methyl streptobiosaminide, which can be purified by appropriate chromatographic techniques.

Visualizations

Workflow for the Preparation of a this compound Derivative

Caption: A simplified workflow for the preparation of a this compound derivative from a streptomycin precursor.

References

- 1. This compound [drugfuture.com]

- 2. Practical Synthesis from Streptomycin and Regioselective Partial Deprotections of (−)-(1R,2S,3R,4R,5S,6S)-1,3-Di(deamino)-1,3-diazido-2,5,6-tri-O-benzylstreptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C13H23NO9 | CID 20056682 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Laboratory-Scale Preparation of Streptobiosamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale preparation of streptobiosamine derivatives, key components for the synthesis of novel aminoglycoside antibiotics and other bioactive molecules. The primary method outlined is the acid-catalyzed degradation of streptomycin, a readily available starting material.

Introduction

This compound is a disaccharide composed of N-methyl-L-glucosamine and streptose. It forms a core component of the antibiotic streptomycin.[1] The controlled cleavage of the glycosidic bond between this compound and the streptidine moiety in streptomycin provides a practical route to obtaining this compound derivatives for research and development. These derivatives are valuable building blocks in medicinal chemistry for the development of new therapeutic agents. This protocol is based on established methods for the degradation of streptomycin.[2][3]

Experimental Overview

The overall process involves the acid-catalyzed methanolysis of a protected dihydrostreptomycin derivative to cleave the glycosidic linkage, followed by purification to isolate the desired this compound derivative. The workflow is designed for a gram-scale synthesis, making it suitable for typical laboratory research needs.[2][3]

Caption: Experimental workflow for the preparation of a this compound derivative from streptomycin.

Detailed Experimental Protocol

This protocol is adapted from a gram-scale synthesis of a streptamine derivative which involves the key glycosidic bond cleavage step.[2][3]

Materials and Equipment:

-

Streptomycin sulfate

-

Sodium borohydride (NaBH₄)

-

Reagents for protection steps (e.g., for hydrolysis, azide formation, and benzylation as described in the source literature)[2]

-

Hydrochloric acid (HCl) in methanol

-

Solvents for reaction and chromatography (e.g., Methanol, Dichloromethane, Ethyl acetate, Hexane)

-

Silica gel for column chromatography

-

Round-bottom flasks and standard glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chambers

Procedure:

Step 1: Reduction of Streptomycin

-

Commercially available streptomycin sulfate is first reduced to dihydrostreptomycin. This is typically achieved using an aqueous solution of sodium borohydride.[2][3]

Step 2: Protection of Functional Groups

-

The dihydrostreptomycin is then subjected to a series of protection steps to ensure selective cleavage later on. These steps include:

-

Hydrolysis of the two guanidine residues.

-

Reprotection of the resulting primary amines as azides.

-

Note: Detailed protocols for these protection steps can be found in the cited literature and are crucial for achieving the desired final product.

-

Step 3: Glycosidic Bond Cleavage

-

The fully protected dihydrostreptomycin derivative is dissolved in a solution of HCl in methanol.

-

The reaction mixture is stirred at a specified temperature (e.g., room temperature) for a defined period to facilitate the cleavage of the glycosidic bond between the streptamine core and the this compound moiety.[2][3]

-

The progress of the reaction should be monitored by TLC.

Step 4: Purification

-

Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator.

-

The resulting crude residue is then purified by silica gel column chromatography.

-

A suitable eluent system, such as a gradient of ethyl acetate in hexane, is used to separate the desired this compound derivative from the streptamine portion and other byproducts.[3]

Quantitative Data Summary

The following table summarizes typical quantitative data for key steps in the synthesis, extracted from the referenced literature.[2][3] Note that yields are for a specific protected streptamine derivative and may vary for the this compound portion.

| Parameter | Value | Reference |

| Starting Material | Gram-scale | [2][3] |

| Overall Yield of Protected Streptamine Derivative | 52% (for one derivative), 14% (for another) | [3] |

| Purification Method | Silica Gel Column Chromatography | [3] |

| TLC Rf value (example product) | 0.45 (in 20% EtOAc in hexane) | [2] |

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in the chemical transformation, highlighting the key bond cleavage.